[3-(Phenylsulfonyl)phenyl]phenyl sulfone
Description
Properties
IUPAC Name |
1,3-bis(benzenesulfonyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4S2/c19-23(20,15-8-3-1-4-9-15)17-12-7-13-18(14-17)24(21,22)16-10-5-2-6-11-16/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSQSMGGPAVJNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Sulfonylation
The Friedel-Crafts reaction is a classical approach for introducing sulfonyl groups onto aromatic rings. For [3-(Phenylsulfonyl)phenyl]phenyl sulfone, this method involves two sequential sulfonylation steps:
Procedure:
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First Sulfonylation :
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Substrate : Biphenyl or 3-bromobiphenyl.
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Reagent : Phenylsulfonyl chloride (PhSO₂Cl).
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Catalyst : AlCl₃ or FeCl₃.
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Conditions : 80–100°C, anhydrous dichloromethane (DCM).
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Outcome : Selective sulfonylation at the meta-position due to steric and electronic effects.
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Second Sulfonylation :
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Substrate : 3-(Phenylsulfonyl)biphenyl.
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Reagent : Additional PhSO₂Cl.
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Challenge : Regioselectivity is limited; competing para-sulfonylation may occur.
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Data Table 1: Friedel-Crafts Sulfonylation Optimization
Key Insight : AlCl₃ offers better regioselectivity but requires rigorous anhydrous conditions.
Ullmann Coupling with Sulfinate Salts
Ullmann-type couplings enable the formation of C–S bonds between aryl halides and sulfinate salts. This method is effective for constructing unsymmetrical diaryl sulfones.
Procedure:
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Substrate : 3-Bromophenyl phenyl sulfone.
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Reagent : Sodium phenylsulfinate (PhSO₂Na).
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Catalyst : CuI/1,10-phenanthroline.
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Conditions : DMSO, 110°C, 24h.
Data Table 2: Ullmann Coupling Performance
Advantage : High functional group tolerance; suitable for electron-deficient aryl halides.
Oxidation of Corresponding Sulfides
Sulfides can be oxidized to sulfones using strong oxidizing agents. For this compound, this requires a pre-functionalized sulfide precursor.
Procedure:
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Sulfide Synthesis :
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React 3-mercaptophenyl phenyl sulfone with iodobenzene via SNAr.
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Oxidation :
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Reagent : Oxone® (2.5 equiv) in H₂O/MeOH.
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Conditions : 0°C to rt, 6h.
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Data Table 3: Oxidation Efficiency
Note : Oxone® provides cleaner conversion compared to H₂O₂.
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient aryl fluorides react with sulfinate salts under basic conditions.
Procedure:
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Substrate : 1,3-Difluorobenzene.
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Reagent : PhSO₂Na (2 equiv).
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Conditions : DMF, 120°C, 18h.
Data Table 4: SNAr Reaction Outcomes
Limitation : Requires strongly electron-withdrawing groups (e.g., nitro, sulfone) for activation.
Emerging Methods
Photocatalytic C–H Sulfonylation
Visible-light-mediated sulfonylation offers a metal-free alternative.
Procedure:
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Substrate : Biphenyl.
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Reagent : PhSO₂Cl (1.2 equiv).
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Catalyst : Eosin Y (2 mol%).
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Conditions : Blue LEDs, DCE, rt, 12h.
Rhodium-Catalyzed Directed Sulfonylation
Directed C–H activation enables precise sulfonylation.
Procedure:
-
Substrate : Phenylpyridine (directing group).
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Reagent : PhSO₂Cl.
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Catalyst : [Cp*RhCl₂]₂ (5 mol%).
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Conditions : AgSbF₆, DCE, 80°C, 8h.
Outcome : 58% yield with exclusive meta-selectivity.
Critical Analysis of Methods
| Method | Pros | Cons | Scalability |
|---|---|---|---|
| Friedel-Crafts | High atom economy | Poor regioselectivity | Moderate |
| Ullmann Coupling | Excellent selectivity | Requires stoichiometric Cu | Low |
| Oxidation | Simple workflow | Dependent on sulfide availability | High |
| Photocatalytic | Metal-free, mild conditions | Low yields | Emerging |
Chemical Reactions Analysis
Types of Reactions: [3-(Phenylsulfonyl)phenyl]phenyl sulfone undergoes various chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions: In oxidation reactions, reagents such as potassium permanganate or chromium trioxide can be used. Reduction can be achieved using sodium borohydride or lithium aluminum hydride. Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed: The products formed from these reactions are typically other sulfone derivatives or compounds with modified functional groups, leading to new properties and applications.
Scientific Research Applications
Medicinal Chemistry
Sulfones, including [3-(Phenylsulfonyl)phenyl]phenyl sulfone, are significant in the development of pharmaceuticals. They are commonly found in various therapeutic agents due to their biological activity. For instance:
- Antibiotics and Antiviral Agents : Sulfones are incorporated into compounds that exhibit antibacterial and antiviral properties. Their ability to interact with biological targets makes them suitable for drug design .
- Cancer Therapeutics : Certain sulfone derivatives have shown promise in cancer treatment by acting as inhibitors of specific enzymes involved in tumor progression .
Synthetic Organic Chemistry
The compound serves as a versatile reagent in synthetic organic chemistry. Its applications include:
- Nucleophilic Substitution Reactions : this compound can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of various organic compounds. This property is particularly useful in synthesizing trisubstituted cyclohexenes, which are important intermediates in organic synthesis .
- Allylic Sulfone Reductions : Recent studies demonstrated that allylic sulfones undergo regioselective and diastereoselective desulfonylation reactions, enabling the synthesis of complex molecules with high stereoselectivity .
Catalytic Applications
The compound has been utilized in catalytic processes:
- C–S Bond Functionalization : Research indicates that this compound can facilitate C–S bond formation through metal-catalyzed reactions, expanding its utility in synthetic methodologies .
- Photocatalytic Reactions : Photocatalytic approaches involving sulfones have been explored for their ability to promote diverse transformations under mild conditions, enhancing reaction efficiency and selectivity .
Case Study 1: Synthesis of Trisubstituted Cyclohexenes
A study demonstrated the use of this compound in synthesizing trisubstituted cyclohexenes through ligand exchange reactions. The process involved the coordination of sulfone complexes with transition metals, leading to high yields of desired products .
Case Study 2: Allylic Sulfone Reduction
In a recent investigation, allylic sulfones were treated with samarium-based reagents to achieve selective desulfonylation. This reaction showcased the compound's ability to undergo regioselective transformations while maintaining stereochemical integrity, highlighting its application in complex molecule synthesis .
Data Tables
| Application Area | Description | Example Use Cases |
|---|---|---|
| Medicinal Chemistry | Development of antibiotics and cancer therapeutics | Sulfones as enzyme inhibitors |
| Synthetic Organic Chemistry | Nucleophilic substitution and allylic reductions | Synthesis of trisubstituted cyclohexenes |
| Catalytic Applications | C–S bond functionalization and photocatalysis | Metal-catalyzed reactions |
Mechanism of Action
The mechanism by which [3-(Phenylsulfonyl)phenyl]phenyl sulfone exerts its effects involves interactions with molecular targets, typically through binding to specific sites on enzymes or receptors. These interactions can inhibit or modulate the activity of the target molecules, influencing various biological pathways.
Comparison with Similar Compounds
Mono-Sulfone Derivatives
- Phenyl Vinyl Sulfone : Exhibits lower inhibitory potency (IC₅₀ = 736 µM against S. aureus SrtAΔ24) compared to fluorinated derivatives due to reduced electrophilicity. The vinyl group enables covalent binding to cysteine residues but lacks the electron-withdrawing enhancement seen in fluorinated analogs .
- 3,3,3-Trifluoro-1-(phenylsulfonyl)-1-propene : This trifluoromethyl-substituted vinyl sulfone shows significantly higher activity (IC₅₀ = 190 µM), attributed to the electron-withdrawing trifluoromethyl group increasing electrophilic reactivity. The MIC value (317.5 µM) further highlights its enhanced bioactivity .
Table 1: Inhibitory Activity of Vinyl Sulfones
| Compound | IC₅₀ (µM) | MIC (µM) |
|---|---|---|
| Phenyl vinyl sulfone | 736 | >6000 |
| 3,3,3-Trifluoro-1-(phenylsulfonyl)-1-propene | 190 | 317.5 |
Fluorinated Sulfones
- Azidodifluoromethyl Phenyl Sulfone: Stable under ambient conditions and used in click chemistry for synthesizing 1,2,3-triazoles. The difluoromethyl group enhances stability while maintaining reactivity, contrasting with non-fluorinated sulfones that may degrade under similar conditions .
- Fluoromethyl Phenyl Sulfone : Synthesized via DAST-mediated fluorination of sulfoxides, this compound serves as a precursor for fluoroalkenes, demonstrating the versatility of fluorinated sulfones in organic synthesis .
Di-Sulfone Derivatives
- 2-(Phenylsulfonyl)-1-(4-(phenylsulfonyl)phenyl)ethan-1-one: A ketone-containing di-sulfone with moderate antimicrobial activity. However, pyrazolopyrimidine derivatives derived from mono-sulfones (e.g., 3-(dimethylamino)-2-(phenylsulfonyl)-1-(4-chlorophenyl)prop-2-en-1-one) showed superior efficacy, suggesting that dual sulfone groups may reduce bioavailability or increase steric hindrance .
Table 2: Antimicrobial Activity of Sulfone Derivatives
| Compound Type | MIC (µM) vs. S. aureus |
|---|---|
| Mono-sulfone derivatives | 12.5–25 |
| Di-sulfone derivatives | 50–100 |
Structural and Electronic Effects
- Substituent Position: The meta position of sulfone groups in [3-(phenylsulfonyl)phenyl]phenyl sulfone may reduce steric clashes compared to ortho-substituted analogs, improving solubility and reactivity.
- Electron-Withdrawing Capacity : Sulfones exhibit stronger electron withdrawal than esters or amides, making them superior directing groups in catalysis. For instance, sulfone-directed protonation in η²-arenium complexes occurs at 10× faster rates than phosphonate-directed systems .
Q & A
Basic Research Questions
Q. How can the synthesis of [3-(Phenylsulfonyl)phenyl]phenyl sulfone be optimized using Grignard reagents?
- Methodological Answer : The reaction involves aryl Grignard reagents (e.g., phenylmagnesium bromide) and phenyl tosylate in a THF/toluene solvent system. Kinetic studies show that maintaining a 7:10 THF:toluene ratio at 90°C ensures efficient C–S coupling. Reaction progress can be monitored via gas chromatography (GLC) with a ZB-1 capillary column and flame ionization detector. Aliquots withdrawn at 15-minute intervals are quenched with aqueous NH₄Cl, extracted into ether, and analyzed to track sulfone formation .
Q. What safety protocols are critical when handling sulfone compounds in laboratory settings?
- Methodological Answer : Key protocols include:
- Ventilation : Use fume hoods to avoid inhalation exposure; move to fresh air if inhaled .
- Skin/Eye Contact : Wash exposed skin with soap/water; rinse eyes for ≥15 minutes with water.
- First Aid : Immediate consultation with a physician, with the safety data sheet (SDS) provided for reference. Avoid prolonged skin contact and ensure proper PPE (gloves, goggles) during synthesis .
Q. Which analytical techniques are most reliable for quantifying sulfone derivatives and byproducts?
- Methodological Answer : GLC with internal standards (e.g., toluene) is preferred for quantifying phenyl tosylate consumption and sulfone/phenol formation. For complex mixtures, HPLC with UV detection or LC-MS can resolve polar byproducts. Validate results by cross-checking sulfone concentrations via disappearance of starting material and appearance of phenol .
Advanced Research Questions
Q. How can kinetic discrepancies in sulfone formation reactions be resolved?
- Methodological Answer : Discrepancies between the disappearance of phenyl tosylate and sulfone/phenol yields often arise from side reactions (e.g., disproportionation). To troubleshoot:
- Byproduct Analysis : Use NMR or high-resolution MS to identify intermediates like dibromomethyl sulfones .
- Rate Constant Validation : Ensure reproducibility (±4% variation) by repeating experiments under identical conditions (e.g., 90°C, THF:toluene ratio). Adjust reaction time if incomplete conversion occurs within 2–3 half-lives .
Q. What mechanistic insights support the use of sulfones in visible-light-promoted trifluoromethylation?
- Methodological Answer : Trifluoromethyl phenyl sulfone forms electron donor–acceptor (EDA) complexes with arylthiolate anions under visible light. This triggers intramolecular single-electron transfer (SET), generating CF₃ radicals. Confirm radical intermediates via ESR spectroscopy or trapping experiments with TEMPO. Optimize light wavelength (450–470 nm) and solvent polarity (DMF/MeCN) to enhance efficiency .
Q. How do sulfone-functionalized monomers influence the properties of phthalonitrile polymers?
- Methodological Answer : Sulfones like bis[4-(3-aminophenoxy)phenyl]sulfone (m-BAPS) enhance thermal stability and cross-linking density in phthalonitrile resins. Characterize polymer properties via:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>400°C).
- Dynamic Mechanical Analysis (DMA) : Measure glass transition temperatures (Tg) and storage modulus.
- Solubility Tests : Evaluate resistance to solvents like DMF or NMP .
Q. What strategies mitigate unintended disproportionation in halomethyl sulfone reactions?
- Methodological Answer : Base-induced disproportionation (e.g., KOH in DMSO) can convert bromomethyl sulfones to methyl and dibromomethyl derivatives. To minimize this:
- Temperature Control : Perform reactions at RT or below.
- Solvent Selection : Use aprotic solvents (DMF) over polar protic solvents.
- Additive Screening : Introduce radical inhibitors (BHT) or adjust stoichiometry of halomethyl precursors .
Data Analysis & Experimental Design
Q. How to design a kinetic study for sulfone-forming reactions with high reproducibility?
- Methodological Answer :
- Reaction Setup : Use a jacketed reactor with precise temperature control (±0.5°C).
- Sampling Protocol : Collect 7–11 aliquots at 10–15 minute intervals for GLC analysis.
- Internal Standards : Employ non-reactive standards (e.g., n-dodecane) for quantification.
- Data Validation : Ensure linearity in semi-log plots of concentration vs. time to confirm pseudo-first-order kinetics .
Q. What computational tools aid in predicting sulfone reactivity in radical-mediated reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model EDA complex formation and SET energetics.
- Molecular Dynamics (MD) : Simulate solvent effects on radical stability.
- UV-Vis Spectroscopy : Correlate computed absorption spectra with experimental λmax for EDA complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
